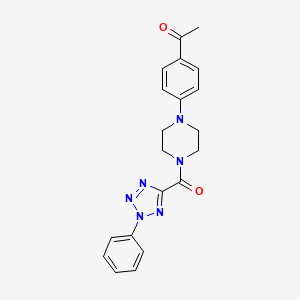
1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(4-(2-phenyl-2H-tetrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone, also known by its CAS number 1396877-77-2, is a complex organic compound that incorporates a tetrazole moiety and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N6O2, with a molecular weight of 376.4 g/mol. The structural components include:
- Tetrazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Commonly found in various pharmacological agents.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Tetrazole | A five-membered ring with four nitrogen atoms |
| Piperazine | A six-membered ring containing two nitrogen atoms |
| Carbonyl Group | Contributes to reactivity and binding affinity |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is influenced by its ability to interact with various biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer properties of tetrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Specifically, a related compound demonstrated significant potency against cancer cell lines such as SGC-7901 and HeLa, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The presence of the piperazine ring in the structure is associated with anti-inflammatory properties. Compounds containing piperazine derivatives often exhibit inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole-containing compounds. Modifications at specific positions on the tetrazole or phenyl rings can significantly alter potency and selectivity against biological targets.
Key Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance binding affinity and biological activity.
- Positioning : The para position is generally more favorable for substituents compared to ortho or meta positions .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of tetrazole derivatives, one compound demonstrated an IC50 value of 0.24 µM against PDE3A and PDE3B enzymes, indicating strong anticancer potential . The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity
Another investigation into related tetrazole compounds revealed significant antibacterial activity against various strains, with some derivatives achieving IC50 values comparable to standard antibiotics like ciprofloxacin . This suggests that modifications in the tetrazole structure could lead to novel antimicrobial agents.
Propiedades
IUPAC Name |
1-[4-[4-(2-phenyltetrazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15(27)16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(28)19-21-23-26(22-19)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUJRJCXQKCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














